Cas no 1956335-87-7 (1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one)

1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a pyrazole-based organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a phenyl and isopropyl substituent on the pyrazole core, enhancing steric and electronic properties for selective reactivity. The ketone functionality at the 1-position offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. The compound’s stability under standard conditions and well-defined molecular architecture facilitate precise modifications in drug discovery or material science. Its distinct substitution pattern may contribute to binding affinity in biologically active molecules, underscoring its utility in targeted molecular design.
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one structure
1956335-87-7 structure
Product Name:1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
CAS No:1956335-87-7
MF:C17H22N2O
MW:270.369384288788
CID:4780166
Update Time:2025-10-31

1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
    • Inchi: 1S/C17H22N2O/c1-11(2)15-14(17(20)12(3)4)16(19(5)18-15)13-9-7-6-8-10-13/h6-12H,1-5H3
    • InChI Key: QVYLLVDRAJPKPG-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)C1=C(C2C=CC=CC=2)N(C)N=C1C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 334
  • XLogP3: 3.8
  • Topological Polar Surface Area: 34.9

1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049006002-5g
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
1956335-87-7 97%
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$1031.58 2023-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12292-5g
1-(3-isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
1956335-87-7 95%
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$1800 2023-09-07
Chemenu
CM513541-1g
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
1956335-87-7 97%
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Additional information on 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Introduction to 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS No. 1956335-87-7)

The compound 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one, identified by its CAS number 1956335-87-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrazole core with substituted aromatic and aliphatic groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The structural framework of this molecule, characterized by its intricate functional groups, positions it as a promising candidate for further exploration in therapeutic development.

Recent studies have highlighted the versatility of pyrazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The presence of a 3-isopropyl, 1-methyl, and 5-phenyl substituent on the pyrazole ring contributes to the compound's unique chemical properties, enhancing its interactions with biological targets. Specifically, the methylpropan-1-one moiety at the C1 position introduces an additional layer of reactivity, making it a valuable scaffold for designing novel bioactive molecules.

In the context of contemporary research, this compound has been investigated for its pharmacological potential. Pyrazole derivatives are well-documented for their anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one suggests that it may exhibit similar effects, although further in vitro and in vivo studies are necessary to elucidate its exact mechanism of action. The compound's ability to modulate key biological pathways makes it an attractive candidate for preclinical development.

The synthesis of this compound involves multi-step organic reactions, showcasing the expertise required in medicinal chemistry. The introduction of the 3-isopropyl and 5-phenyl groups enhances the lipophilicity of the molecule, which is often a critical factor in drug absorption and distribution. Additionally, the methylpropan-1-one group contributes to steric hindrance, potentially influencing binding affinity to target proteins. These structural features are meticulously optimized to maximize biological activity while minimizing off-target effects.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research trends indicate that pyrazole-based molecules are increasingly being explored for their therapeutic efficacy. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit enzymes involved in inflammatory responses, making them candidates for treating chronic inflammatory diseases. The unique structural composition of 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-ylyl)-2-methylpropanalone aligns well with these trends, suggesting its utility in developing novel therapeutics.

The chemical properties of this compound also make it suitable for use as an intermediate in synthesizing more complex molecules. In drug discovery pipelines, such intermediates are invaluable for generating libraries of compounds with diverse biological activities. The flexibility offered by the pyrazole core allows chemists to introduce various substituents, enabling rapid screening and optimization processes. This adaptability is particularly valuable in modern drug development, where efficiency and innovation are paramount.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between 1-(3-isopropyl-l-methyl-S-phcnnyl-lH-pyrzol-S-yI)-2-methylprpan-l-one and biological targets. These simulations have provided insights into how the molecule might interact with enzymes and receptors at a molecular level. Such data is crucial for guiding experimental design and prioritizing compounds for further investigation. The results from these computational studies have reinforced the compound's promise as a lead molecule in drug discovery.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies. Modern techniques allow for precise control over molecular structure, enabling chemists to tailor compounds for specific biological applications. The use of advanced spectroscopic methods has been instrumental in confirming the identity and purity of intermediates and final products. These improvements ensure that researchers can confidently proceed with biological evaluations without concerns about impurities or structural anomalies.

In conclusion,l-(3-lsopropytl-l-methyl-S-phcnnyl-lH-pyrzol-S-yI)-2-methyllprpan-l-one (CAS No.l 1956335--87--7) represents a significant contribution to pharmaceutical chemistry Its unique structural features make it a promising candidate for further exploration in drug discovery particularly as a scaffold for developing novel therapeutics The combination of traditional organic synthesis techniques and modern computational methods underscores its potential as an intermediate or lead molecule in future research endeavors As our understanding of biological pathways continues to expand this compound will undoubtedly play a role in addressing critical medical challenges

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